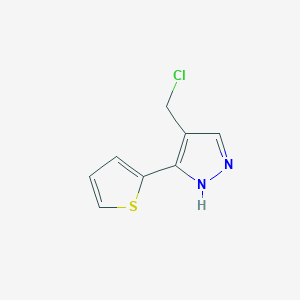

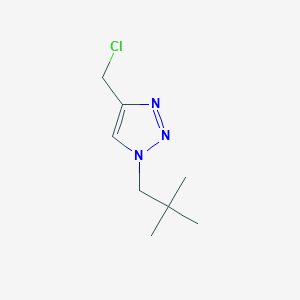

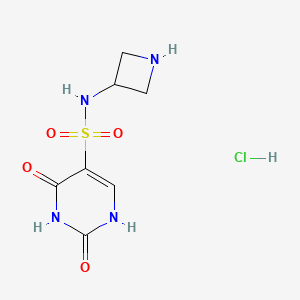

![molecular formula C11H18N2O2 B1492825 Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone CAS No. 2098090-87-8](/img/structure/B1492825.png)

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone

Vue d'ensemble

Description

Azetidin-3-yl (2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone, commonly known as A3AM, is a synthetic compound with a wide range of applications in scientific research. It is used as a model compound to study the structure and reactivity of organic molecules, and its derivatives have been used as a starting material for the synthesis of various biologically active molecules. A3AM has been studied for its biochemical and physiological effects, as well as its potential to be used in laboratory experiments.

Applications De Recherche Scientifique

- Field : Organic Chemistry

- Application Summary : This research involves the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

- Methods : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

- Results : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

- Field : Organic Chemistry

- Application Summary : This research describes a new synthesis of 2-oxa-7-azaspiro[3.5]nonane . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .

- Methods : The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole . The synthesis of the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane starting from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide has been described .

- Results : X-ray crystal structure of the resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide are disclosed .

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole

- Field : Pharmacology

- Application Summary : Compounds containing the azetidin-2-one moiety have been synthesized and evaluated for their antibacterial and antifungal properties . These compounds were found to have comparable antibacterial results to the reference drug, amoxicillin .

- Methods : The synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug, fluconazole .

- Results : The synthesized molecules showed promising results in their antibacterial and antifungal screening .

- Field : Organic Chemistry

- Application Summary : This research involves the integration of the azetidin-2-one moiety into the oxadiazole ring to achieve 1-(5-(4-substituted phenyl)-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) for the exploration of altered biological interactions .

- Methods : The synthesis involved the integration of the azetidin-2-one moiety into the oxadiazole ring .

- Results : The resultant compounds were evaluated for their biological interactions .

Antibacterial and Antifungal Applications

Synthesis of Oxadiazole Derivatives

- Field : Pharmacology

- Application Summary : The pharmacophore subunit of azetidine in aza-heterocyclic molecules is used for a wide variety of natural and synthetic products exhibiting a variety of biological activities . (Azetidin-3-yl)acetic acid VIII could be used as a structural analogue for 4-aminobutanoic acid (GABA). (3-Arylazetidin-3-yl)acetates IX and X are used for the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors .

- Methods : The synthesis involves the integration of the azetidin-2-one moiety into the oxadiazole ring .

- Results : The resultant compounds were evaluated for their biological interactions .

- Field : Organic Chemistry

- Application Summary : This research describes the first fusion of the spirocyclic oxetane motif onto heterocycles in attempts to prepare [1,2- a] alicyclic ring-fused benzimidazoles .

- Methods : The synthesis of the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane starting from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide has been described .

- Results : X-ray crystal structure of the resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide are disclosed .

Pharmacophore Subunit of Azetidine

Synthesis of Alicyclic Ring-Fused Benzimidazoles

Propriétés

IUPAC Name |

azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c14-10(9-5-12-6-9)13-3-1-11(2-4-13)7-15-8-11/h9,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTBATWRJDWWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12COC2)C(=O)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

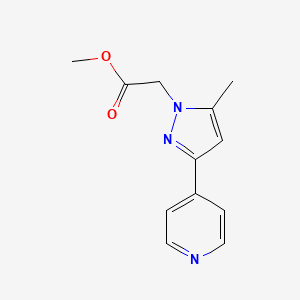

![trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1492754.png)

![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)